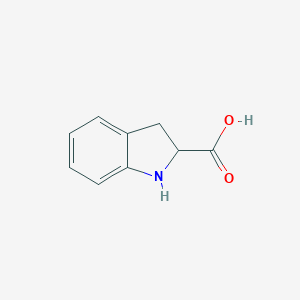

Indoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868549 | |

| Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-24-0, 16851-56-2 | |

| Record name | (±)-Indoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Versatile Intermediate and Building Block in Organic Synthesis

Indoline-2-carboxylic acid is a highly valued building block in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. a2bchem.comchemimpex.com Its utility stems from its rigid bicyclic structure and the presence of both a secondary amine and a carboxylic acid functional group. These features allow for a wide range of chemical modifications, making it a versatile intermediate for constructing diverse molecular architectures. chemimpex.comchemimpex.com

The synthesis of this compound itself can be achieved through several methods, including the reduction of its aromatic counterpart, Indole-2-carboxylic acid. sioc-journal.cnresearchgate.net Once obtained, it serves as a starting material for a variety of chemical transformations. For instance, its N-protected forms, such as Boc-L-indoline-2-carboxylic acid and Fmoc-L-indoline-2-carboxylic acid, are widely used in peptide synthesis and the development of pharmaceuticals. chemimpex.comchemimpex.com The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups enhance the compound's stability and solubility, facilitating its use in complex, multi-step synthetic sequences. chemimpex.comchemimpex.com

Furthermore, this compound is a key precursor in the synthesis of various indole (B1671886) derivatives, which are known for their broad spectrum of biological activities. chemimpex.comchemimpex.com Its structure can be strategically modified to produce compounds with specific therapeutic properties, highlighting its importance in drug discovery and development. a2bchem.com The ability to functionalize both the nitrogen atom and the carboxylic acid group provides chemists with a powerful tool for generating molecular diversity.

Role in Peptide Synthesis and Medicinal Chemistry

In the realms of peptide synthesis and medicinal chemistry, Indoline-2-carboxylic acid is utilized as a constrained amino acid analogue. wiley.comnih.gov Its rigid, bicyclic structure makes it a valuable tool for introducing specific conformational constraints into peptides. wiley.com This is particularly useful for mimicking or stabilizing specific secondary structures, such as β-turns, which are important for biological activity. nih.gov

The (S)-isomer of this compound is considered a mimetic of both L-proline and L-phenylalanine. wiley.comnih.gov This dual mimicry allows it to be incorporated into peptide sequences to study structure-activity relationships and to design novel peptide-based therapeutics with enhanced stability and bioactivity. chemimpex.comwiley.com By replacing natural amino acids with this compound, researchers can create peptides with improved properties, such as resistance to enzymatic degradation.

However, its use in synthesizing long peptide chains can be challenging due to its lower reactivity and a tendency to form undesirable side products like diketopiperazines. wiley.comnih.gov Despite these synthetic hurdles, its ability to influence peptide conformation, particularly by favoring a cis amide bond in polar solvents, makes it a unique and valuable tool for designing peptides with unusual secondary structures. wiley.comnih.govacs.org The development of derivatives with various protecting groups, such as Boc and Fmoc, has been crucial for its effective use in solid-phase peptide synthesis. chemimpex.comchemimpex.com

Conceptualization As a Fluorescent Analogue of Proline

Historical and Classical Synthetic Approaches

The foundational methods for synthesizing this compound have relied on various reduction techniques applied to precursors like 3-(2-nitrophenyl)-2-oxopropanoic sodium salt and Indole-2-carboxylic acid derivatives. These classical approaches have been refined over time to improve yields and address environmental concerns.

Reduction of 3-(2-nitrophenyl)-2-oxopropanoic Sodium Salt

A common route to Indole-2-carboxylic acid, a direct precursor to this compound, involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comtandfonline.com This salt is typically prepared from the condensation of 1-methyl-2-nitrobenzene and diethyl oxalate. tandfonline.comtandfonline.com Various reducing agents have been employed for the subsequent reductive cyclization to form the indole (B1671886) ring system.

Ferrous Sulfate (B86663) and Ammonium (B1175870) Hydroxide (B78521) Reduction Methods

One of the established methods for the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt utilizes ferrous sulfate and ammonium hydroxide. tandfonline.comtandfonline.com This method, while effective, is known to produce a significant amount of iron mud as a byproduct, necessitating recrystallization of the crude product to achieve pure Indole-2-carboxylic acid. tandfonline.comtandfonline.com The process involves the in-situ formation of ferrous hydroxide, which acts as the reducing agent.

Ferrous Hydroxide-Catalyzed Reduction with Hydrazine (B178648) Hydrate (B1144303)

To circumvent the issues associated with large amounts of iron waste, a method employing a catalytic amount of ferrous hydroxide with hydrazine hydrate as the reductant was developed. tandfonline.comtandfonline.com In this procedure, 3-(2-nitrophenyl)-2-oxopropanoic sodium salt, derived from nitrotoluene and diethyl oxalate, is treated with an 80% (w/w) aqueous solution of hydrazine hydrate in an alkaline medium. tandfonline.comgoogle.com The reaction is catalyzed by ferrous hydroxide and proceeds at an elevated temperature of 80-90 °C for approximately 3 hours to yield Indole-2-carboxylic acid. google.com This method is noted for its milder reaction conditions and simpler work-up procedure. google.com

Raney-Ni Catalyzed Hydrogen Reduction

Catalytic hydrogenation using Raney Nickel (Raney-Ni) represents another approach for the synthesis of Indole-2-carboxylic acid from 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.comtandfonline.com While this method offers an alternative to metal-hydride reductions, it has been reported to provide only moderate isolated yields of the product. tandfonline.comtandfonline.com Raney-Ni is a versatile catalyst known for its ability to hydrogenate various functional groups, including nitro groups and carbon-carbon double bonds, under hydrogen pressure. nih.govmasterorganicchemistry.com

| Starting Material | Reducing System | Product | Reported Yield | Reference |

| 3-(2-nitrophenyl)-2-oxopropanoic sodium salt | Ferrous Sulfate / Ammonium Hydroxide | Indole-2-carboxylic acid | - | tandfonline.comtandfonline.com |

| 3-(2-nitrophenyl)-2-oxopropanoic sodium salt | Ferrous Hydroxide / Hydrazine Hydrate | Indole-2-carboxylic acid | - | tandfonline.comtandfonline.comgoogle.com |

| 3-(2-nitrophenyl)-2-oxopropanoic sodium salt | Raney-Ni / H₂ | Indole-2-carboxylic acid | Moderate | tandfonline.comtandfonline.com |

Reduction of Ethyl Indole-2-carboxylate (B1230498) to Ethyl Indoline-2-carboxylate using Magnesium Powder and Methanol (B129727)

An efficient and high-yielding method for the reduction of the indole nucleus involves the use of magnesium powder in methanol. mdpi.comgoogle.com This system effectively reduces ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate. mdpi.com The reaction is typically carried out by suspending the indole ester and magnesium turnings in dry methanol at a cool temperature (5 to 10°C) under a nitrogen atmosphere for several hours. google.com This method has been reported to achieve a high yield of 96% for the corresponding indoline ester. mdpi.com The reaction is noteworthy as it also facilitates an ester exchange when starting with ethyl esters, producing the methyl ester of this compound. koreascience.kr

| Starting Material | Reducing System | Product | Reported Yield | Reference |

| Indole-2-carboxamide | Phosphonium Iodide / Hydriodic Acid | DL-Indoline-2-carboxamide | 86% | publish.csiro.aumdpi.com |

| Indole-2-carboxamide | Phosphonium Iodide / Hydriodic Acid (one-pot hydrolysis) | DL-Indoline-2-carboxylic acid | 77% | publish.csiro.au |

| Ethyl Indole-2-carboxylate | Magnesium Powder / Methanol | Ethyl Indoline-2-carboxylate | 96% | mdpi.com |

| Ethyl Indole-2-carboxylates | Magnesium / Methanol | Methyl Indoline-2-carboxylates | High | koreascience.kr |

Direct Reaction of Indoline with Carbon Dioxide

A straightforward method for the synthesis of this compound involves the direct carboxylation of indoline. In this one-step process, indoline is reacted with carbon dioxide. mdpi.com This method, while direct, often requires the subsequent resolution of the racemic product to obtain the desired enantiomer, for which resolving agents like (R)-α-phenethylamine or camphorsulfonic acid have been utilized. mdpi.com

Tin-mediated Reduction of Indole-2-carboxylic Acid Esters

A well-established method for preparing this compound involves the reduction of indole-2-carboxylic acid or its esters. researchgate.net One common approach utilizes tin (II) chloride (SnCl₂) and dry hydrogen chloride (HCl) gas in a lower alkanol solvent, such as ethanol (B145695). vulcanchem.comgoogle.com This reaction proceeds at temperatures ranging from -25°C to +25°C over a period of 2 to 24 hours at atmospheric pressure. google.com The initial product is an this compound ester tin complex. vulcanchem.comgoogle.com This intermediate can be isolated or treated in situ with an aqueous solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester and liberate the free this compound upon acidification. google.com A key advantage of this method is that it avoids the use of high-pressure equipment. google.comgoogle.com

Table 1: Tin-Mediated Reduction of Indole-2-Carboxylic Acid Esters

| Parameter | Details |

|---|---|

| Starting Material | Indole-2-carboxylic acid or its ester |

| Reagents | Stannous chloride (SnCl₂), dry hydrogen chloride (HCl) |

| Solvent | Lower alkanol (e.g., ethanol) |

| Temperature | -25°C to +25°C |

| Reaction Time | 2–24 hours |

| Intermediate | This compound ester tin complex |

| Final Step | Alkaline hydrolysis (aqueous NaOH or KOH) followed by acidification |

Modern and Advanced Synthetic Strategies

Catalytic Hydrogenation with Mesoporous Catalysts (e.g., Pd-loaded Al-MCM-41)

Modern synthetic strategies often employ heterogeneous catalysts for improved efficiency, selectivity, and reusability. Mesoporous silica (B1680970) materials, such as MCM-41, have gained attention as catalyst supports due to their large surface area and ordered pore structure. mdpi.comresearchgate.net Palladium (Pd) nanoparticles loaded onto an aluminum-containing MCM-41 (Al-MCM-41) matrix can serve as an effective catalyst for hydrogenation reactions. mdpi.com

In the context of producing indoline derivatives, palladium catalysts supported on silica matrices are used for the hydrogenation of unsaturated bonds. rsc.org For instance, Pd-catalysts on aminated MCM-41 have shown high regioselectivity in the hydrogenation of dienes. rsc.org While direct hydrogenation of indole-2-carboxylic acid to this compound using Pd-loaded Al-MCM-41 is a plausible application, specific research data on this exact transformation is not detailed in the provided search results. However, the high activity of supported palladium catalysts in various hydrogenation and C-C coupling reactions, such as Heck and Suzuki reactions, underscores their potential in synthesizing complex heterocyclic structures like indolines. researchgate.netrsc.org

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of paramount importance for pharmaceutical applications. Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for resolution of racemic mixtures.

Asymmetric synthesis of (S)-indoline-2-carboxylic acid can be achieved through a free-radical cyclization reaction. mdpi.com This method may involve the reaction of a glycine (B1666218) tert-butyl ester derivative with a bromobenzyl bromide, catalyzed by a cinchona base derivative. mdpi.com The resulting product is then hydrolyzed to yield the target (S)-indoline-2-carboxylic acid. mdpi.com Another approach utilizes a 5-exo-trig cyclization of an aryl radical onto the nitrogen of an azomethine as the key annulating step to form the indoline ring. nih.gov The precursors for this cyclization can be prepared via phase transfer catalyzed Michael addition of a glycine Schiff base to various acceptors. nih.gov

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. L-phenylalanine is a common chiral pool starting material for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.netthieme-connect.com A key strategy involves a nitro amination approach. researchgate.net

The synthesis begins with the nitration of L-phenylalanine. researchgate.netthieme-connect.com This can be achieved using reagents like urea (B33335) nitrate/H₂SO₄ or a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netthieme-connect.com This step yields dinitrated or mononitrated phenylalanine derivatives. researchgate.netthieme-connect.com For example, nitration can produce 2,4-dinitro-L-phenylalanine with a yield of 75.7% in a one-pot synthesis. researchgate.net

The subsequent step is an intramolecular cyclization. For instance, intramolecular nitro amination of 2,4-dinitro-L-phenylalanine can produce (S)-6-nitro-indoline-2-carboxylic acid with a yield of 65.7% and an enantiomeric excess (ee) greater than 99.5%. researchgate.net Another route involves the bromination of 4-nitro-L-phenylalanine to give 2-bromo-4-nitro-L-phenylalanine, which then undergoes an intramolecular cyclization in the presence of a copper catalyst (e.g., CuCl) to yield (S)-6-nitrothis compound. thieme-connect.com

Table 2: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine

| Step | Reaction | Reagents/Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | Nitration of L-phenylalanine | Urea nitrate/H₂SO₄ | 75.7% (one-pot) | - | researchgate.net |

| HNO₃, H₂SO₄, 0-20 °C | 81% (for 4-nitro-L-phenylalanine) | - | thieme-connect.com | ||

| 2 | Intramolecular Nitro Amination | - | 65.7% | > 99.5% | researchgate.net |

| Bromination & Intramolecular Cyclization | TBCA, H₂SO₄; then H₂O, K₂CO₃, CuCl | 73% (bromination), 91% (cyclization) | - | thieme-connect.com |

Combinations of Biocatalysis and Homogeneous Catalysis

A highly efficient and environmentally friendly approach to synthesizing (S)-2-indolinecarboxylic acid involves a combination of biocatalysis and homogeneous catalysis. This chemoenzymatic route offers a significant improvement over traditional multi-step syntheses that often suffer from low yields. rug.nlresearchgate.net

The process begins with the Perkin condensation to produce ortho-chlorocinnamic acid. This intermediate is then converted to (S)-ortho-chlorophenylalanine through the action of the enzyme phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net A key development in this area was the use of a PAL from Rhodotorula glutinis, with the recombinant enzyme expressed in E. coli, which achieved a 91% yield and 99% enantiomeric excess (ee) for the amino acid intermediate. wiley.com

The final step is a copper-catalyzed intramolecular ring closure of (S)-ortho-chlorophenylalanine to yield (S)-2-indolinecarboxylic acid. rug.nlresearchgate.net Optimization of this step has shown that as little as 0.01 mol% of CuCl is sufficient to achieve an excellent yield and ee. rug.nl The reaction proceeds efficiently in water, which is advantageous for large-scale production by avoiding solvent switches. rug.nl This combined biocatalytic and homogeneous catalysis approach represents a more economical and sustainable route, significantly reducing the carbon footprint compared to older methods. rug.nl

| Step | Reaction | Catalyst/Enzyme | Key Advantages |

|---|---|---|---|

| 1 | Perkin Condensation | - | Forms ortho-chlorocinnamic acid intermediate |

| 2 | Asymmetric Amination | Phenylalanine Ammonia Lyase (PAL) | High enantioselectivity (99% ee) wiley.com |

| 3 | Intramolecular Ring Closure | Copper Catalyst (e.g., CuCl) | High yield, low catalyst loading, proceeds in water rug.nl |

Enantioselective Catellani-type Annulation utilizing Chiral this compound

Chiral this compound has emerged as a powerful co-catalyst in the highly enantioselective Catellani-type annulation. This palladium/norbornene cooperative catalysis enables the direct assembly of complex chiral all-carbon bridged ring systems. nih.govresearchgate.netwiley.com

In this reaction, chiral this compound facilitates the annulation of (hetero)aryl iodides, alkenyl triflates, and conjugated vinyl iodides with 4-(bromomethyl)cyclohexanone. nih.govwiley.comresearchgate.net The process involves a palladium/norbornene-assisted ortho-C–H functionalization, followed by a palladium/enamine-mediated enantiodetermining ipso-functionalization. thieme-connect.com The chiral this compound plays a crucial role in determining both the enantioselectivity and the reactivity of the reaction. thieme-connect.com

Control experiments and Density Functional Theory (DFT) calculations have suggested that the coordinating orientation of the chiral amino acid to the arylpalladium(II) center is key to achieving high levels of stereochemical control. nih.govwiley.comresearchgate.net This strategy, which uses a chiral organocatalyst to activate terminating reagents, opens new avenues for expanding enantioselective Catellani-type transformations. wiley.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) presents an effective strategy for the enantioselective synthesis of complex molecules derived from indoline scaffolds. One notable application is in the synthesis of indole-fused ε-lactones. rsc.org This is achieved through an N-heterocyclic carbene (NHC) and Lewis acid cooperative catalyzed DKR of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes. rsc.orgrsc.org

The process begins with a Bi(OTf)₃-catalyzed Friedel–Crafts reaction of indole-2-carboxaldehyde with a 2-hydroxy phenyl p-quinone methide to generate the racemic γ,γ-disubstituted indole 2-carboxaldehyde intermediate. rsc.org In the presence of an NHC and Bi(OTf)₃, this intermediate undergoes a formal [4+3] annulation to afford the desired tetracyclic ε-lactones in high yield and excellent enantiomeric ratio. rsc.orgrsc.org

Another DKR approach involves the rhodium-catalyzed intermolecular asymmetric reductive aldol (B89426) reaction of configurationally labile 3-aryl indole-2-carbaldehydes with acrylate (B77674) esters. nih.gov This method allows for the simultaneous generation of three stereogenic elements. The lability of the stereogenic axis is facilitated by a transient Lewis acid–base interaction between the formyl group and a strategically placed thioether moiety. nih.govacs.org DFT calculations have shown that this interaction lowers the rotational barrier, enabling the DKR process. nih.gov

Synthesis of Protected Forms of this compound

In peptide synthesis and other complex organic transformations, protecting groups are essential to prevent unwanted side reactions. For this compound, the most common protecting groups for the nitrogen atom are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-L-Indoline-2-carboxylic Acid Synthesis

Fmoc-L-indoline-2-carboxylic acid is a key building block in peptide synthesis, particularly for creating indole-containing peptides with diverse biological activities. chemimpex.com The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection under mild basic conditions, which is a cornerstone of solid-phase peptide synthesis. chemimpex.com

The synthesis typically involves the reaction of L-indoline-2-carboxylic acid with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. This reaction is usually performed in an organic solvent such as dichloromethane (B109758) or dimethylformamide at room temperature.

Boc-L-Indoline-2-carboxylic Acid Synthesis

Boc-L-indoline-2-carboxylic acid is another crucial derivative used in organic synthesis and medicinal chemistry. chemimpex.com The Boc group protects the nitrogen atom and can be removed under acidic conditions. This protecting group enhances the stability and solubility of the molecule, making it suitable for peptide synthesis and the construction of complex molecular architectures. chemimpex.com

The synthesis of N-Boc protected this compound can be achieved by reacting this compound with di-tert-butyl dicarbonate. clockss.org This reaction is often carried out in the presence of a base. The resulting Boc-protected derivative is a valuable intermediate for the synthesis of various pharmaceuticals. chemimpex.com For instance, the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) as a reducing agent provides the corresponding N-(tert-butoxycarbonyl)indolines in good yields. researchgate.net

| Protecting Group | Full Name | Deprotection Condition | Primary Application |

|---|---|---|---|

| Fmoc | 9-fluorenylmethoxycarbonyl | Mildly basic | Solid-phase peptide synthesis chemimpex.com |

| Boc | tert-butyloxycarbonyl | Acidic | Peptide synthesis, complex organic synthesis chemimpex.com |

Challenges and Optimization in this compound Synthesis

The synthesis of this compound and its derivatives is not without its challenges. Issues such as low reactivity, side reactions, and the need for expensive catalysts can hinder efficient production. wiley.comresearchgate.net

One significant challenge is the low reactivity of the secondary amine in the indoline ring, which can make subsequent coupling reactions difficult. wiley.comresearchgate.net For example, coupling N-protected alanine (B10760859) with the methyl ester of this compound has proven to be challenging under standard conditions. wiley.com Furthermore, the molecule has a strong tendency to form diketopiperazines, which can reduce the yield of the desired longer peptide sequences. wiley.comresearchgate.net

Optimization strategies have been developed to overcome these hurdles. For instance, the use of specific coupling reagents like the Mukaiyama reagent or T3P (Propylphosphonic Anhydride) has been explored to improve the efficiency of peptide bond formation, although challenges with byproduct separation can arise. wiley.com

In the synthesis of the core indoline structure, early methods involving the reduction of indole-2-carboxylic acid with reagents like iodic phosphorus and hydriodic acid were effective but difficult to control, often leading to decomposition and impurities. google.com An optimized method involves the use of carbon disulfide as a co-solvent during the catalytic reduction, which helps to reduce side reactions and improve product purity. google.com Another approach involves the catalytic hydrogenation of N-Boc protected indoles, which can proceed smoothly at room temperature to give the corresponding indolines. clockss.org The choice of catalyst and reaction conditions is crucial; for example, a palladium-loaded Al-MCM-41 mesoporous catalyst has been used for a practical and environmentally benign hydrogen reduction process. tandfonline.com

Furthermore, post-modification strategies, such as the intramolecular C(sp2)-H amination of phenylalanine derivatives to form the indoline ring, have been developed. However, these methods can require harsh reaction conditions. wiley.com The synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine via nitration and subsequent intramolecular cyclization offers a route that avoids protection groups but requires careful control of the reaction conditions to achieve high yields and enantiomeric excess. researchgate.net

Overcoming Low Reactivity and Diketopiperazine Formation in Peptide Linkages

The incorporation of (S)-indoline-2-carboxylic acid (H-(2S)-Ind-OH) into peptide chains presents a dual challenge for synthetic chemists: the inherently low reactivity of its secondary amine and a pronounced propensity for the resulting dipeptides to cyclize into diketopiperazines. nih.govwiley.comresearchgate.net These characteristics necessitate the development of specific synthetic strategies to enable its use in longer peptide sequences. nih.gov

The low reactivity is primarily attributed to the reduced nucleophilicity of the aromatic secondary amine at the N-terminus. wiley.com This makes standard peptide coupling reactions, which rely on the nucleophilic attack of an amine on an activated carboxylic acid, inefficient. wiley.comresearchgate.net Consequently, many common coupling reagents prove ineffective for promoting the formation of a peptide bond with the indoline nitrogen.

Furthermore, once a dipeptide containing H-(2S)-Ind-OH at the N-terminus is formed, it exhibits a strong tendency to undergo intramolecular cyclization, yielding a diketopiperazine. nih.govresearchgate.net This side reaction is a significant hurdle, as it truncates the peptide chain and consumes the desired product. The formation of these cyclic dipeptides occurs readily upon deprotection of the N-terminus of an indoline-containing dipeptide ester. wiley.com

Research has focused on identifying effective coupling reagents and strategic approaches to circumvent these issues. A key finding is that the choice of coupling reagent is critical and highly dependent on the steric hindrance of the coupling partner. wiley.com While some reagents are successful for homo-dimerization, they fail when a more sterically demanding amino acid like alanine is introduced. wiley.comresearchgate.net

Studies have systematically evaluated various coupling reagents to overcome the low reactivity of the indoline amine. Initial attempts using a range of standard reagents under different conditions showed limited success. wiley.com

A significant breakthrough was the use of the Mukaiyama coupling reagent (2-chloro-1-methylpyridinium iodide) for the efficient synthesis of H-(2S)-Ind-OH homo-oligomers. wiley.com However, this reagent was found to be ineffective when coupling H-(2S)-Ind-OH with more sterically hindered amino acids. wiley.comresearchgate.net For these challenging couplings, alternative reagents have been investigated.

The following table summarizes the effectiveness of various coupling reagents in the synthesis of dipeptides containing H-(2S)-Ind-OH.

| Coupling Reagent | Reactivity with H-(2S)-Ind-OH | Notes |

| HATU, HBTU, DCC, EDC·HCl, PFPA, PFPP | Ineffective or traces of product | These standard reagents failed to promote the coupling, highlighting the low nucleophilicity of the indoline nitrogen. wiley.com |

| Mukaiyama Reagent | Effective for homo-oligomers | Successfully used for self-coupling of H-(2S)-Ind-OH but failed when coupling with sterically hindered amino acids like alanine. wiley.comresearchgate.net |

| BOP-Cl | Poor yield | Provided the desired dipeptide with sterically hindered amino acids, but in low yields. researchgate.net |

| T3P | Poor yield | Similar to BOP-Cl, enabled the formation of sterically challenging peptide bonds, albeit with poor efficiency. researchgate.net |

This table is interactive. You can sort and filter the data.

The data indicates that steric hindrance from both the incoming amino acid and the indoline ring itself impedes the nucleophilic attack required for peptide bond formation. wiley.com

The high propensity of H-(2S)-Ind-OH-containing dipeptides to form diketopiperazines upon N-terminal deprotection necessitates strategic planning during peptide synthesis. wiley.com The intramolecular cyclization is a competing reaction that can dominate if not properly managed. nih.govresearchgate.net

Researchers have proposed a modular or block-wise synthetic approach to avoid the problematic deprotection step of an indoline-containing dipeptide ester. wiley.comresearchgate.net This strategy involves synthesizing a protected tripeptide before any deprotection of the indoline's N-terminus is attempted, thereby bypassing the vulnerable dipeptide stage. wiley.com For instance, the synthesis of a tripeptide like Cbz-L-Pro-(2S)-Ind-L-Pro-OMe was successful, and subsequent deprotection of the terminal amine did not lead to diketopiperazine formation, demonstrating the viability of this approach. wiley.com

Other general strategies in peptide synthesis to minimize diketopiperazine formation include:

Low-temperature coupling: Performing the reaction at lower temperatures (0–4°C) can reduce the rate of intramolecular cyclization.

Use of bulky protecting groups: Incorporating sterically large protecting groups on the N-terminus can physically hinder the cyclization reaction. peptide.com

Dipeptide unit coupling: Adding the second and third amino acid residues as a pre-formed dipeptide unit avoids the creation of a dipeptide-resin intermediate that is prone to cyclization. peptide.com

In situ acylation: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine with the next amino acid before it has the opportunity to cyclize. rsc.org

These findings underscore the unique challenges posed by (S)-indoline-2-carboxylic acid in peptide synthesis and highlight the specialized methods required for its successful incorporation into complex peptides. nih.govwiley.com

Reactions at the Carboxyl Group

The carboxylic acid moiety of this compound is a primary site for chemical modification, enabling the formation of various derivatives through reactions such as esterification and amidation. These transformations are crucial for its incorporation into larger molecules like peptides and for the synthesis of pharmacologically active compounds.

Esterification Reactions

Esterification of this compound is a common transformation to protect the carboxyl group or to modify the compound's properties. The ethyl ester of indole-2-carboxylic acid can be reduced to this compound ethyl ester using metallic tin and dry hydrogen chloride gas in ethanol under high pressure. researchgate.net A more recent method involves the reduction of an indole-2-carboxylic acid or its ester using stannous chloride and dry hydrogen chloride gas in a lower alkanol solvent at atmospheric pressure. researchgate.net

A direct method for esterification involves treating (S)-indoline-2-carboxylic acid with thionyl chloride in methanol. rsc.orgnih.gov In this procedure, the acid is dissolved in methanol, cooled, and thionyl chloride is added dropwise. rsc.orgnih.gov The mixture is then heated to reflux to yield the corresponding methyl ester, methyl (S)-1-acetylindoline-2-carboxylate. rsc.orgnih.gov Similarly, substituted indole-2-carboxylic acids, such as 5-nitroindole-2-carboxylic acid and 6-bromoindole-2-carboxylic acid, can be esterified in ethanol in the presence of concentrated sulfuric acid. mdpi.com Alkaline hydrolysis of the resulting esters, such as ethyl indole-2-carboxylate, yields the corresponding carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| (S)-Indoline-2-carboxylic acid | Thionyl chloride, Methanol | Methyl (S)-indoline-2-carboxylate | rsc.orgnih.gov |

| 5-Nitroindole-2-carboxylic acid | Conc. H2SO4, Ethanol | Ethyl 5-nitroindole-2-carboxylate | mdpi.com |

| 6-Bromoindole-2-carboxylic acid | Conc. H2SO4, Ethanol | Ethyl 6-bromoindole-2-carboxylate | mdpi.com |

| Indole-2-carboxylic acid ethyl ester | Tin, Hydrogen chloride, Ethanol | This compound ethyl ester | researchgate.net |

Amidation and Peptide Coupling Reactions

Amide bond formation is a key reaction of this compound, enabling its integration into peptide chains and the synthesis of various amide derivatives. However, the compound's structure presents unique challenges. (S)-Indoline-2-carboxylic acid is noted for its low reactivity and a strong tendency to form diketopiperazines, which complicates its use in long peptide sequences. semanticscholar.org

A series of this compound N-(substituted)phenylamide derivatives have been synthesized to explore their biological activities. The general synthesis of N-substituted indole-2-carboxamides involves refluxing the corresponding indole-2-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with the appropriate amine in the presence of a base like pyridine (B92270) to yield the final amide product.

The coupling of (S)-indoline-2-carboxylic acid with other amino acids is a critical step for its inclusion in peptides. semanticscholar.org Studies have explored its reactivity with amino acid methyl esters, such as H-L-Ala-OMe and H-D-Ala-OMe, using standard coupling reagents like HBTU. semanticscholar.org While the reaction at the carboxylic acid moiety proceeds, the reactivity can be influenced by the steric hindrance of protecting groups. semanticscholar.org

The coupling at the secondary amine of the indoline ring with N-protected amino acids has proven to be more challenging due to steric hindrance. semanticscholar.org To overcome this, various coupling reagents have been tested. semanticscholar.org For instance, coupling N-protected glycines and prolines with methyl (S)-indoline-2-carboxylate worked effectively using the Mukaiyama reagent or T3P. semanticscholar.org However, the Mukaiyama reagent can lead to purification challenges due to the formation of 1-methyl-2-pyridone (B167067) as a by-product. semanticscholar.org

Table of Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Base | Solvent | Observations | Reference |

|---|---|---|---|---|

| HBTU | - | - | Standard conditions, effective for C-terminus coupling. | semanticscholar.org |

| T3P | DIPEA | Ethyl Acetate | Effective for sterically less hindered amino acids; simplified purification. | semanticscholar.org |

| Mukaiyama Reagent | TEA | - | Effective, but by-product complicates purification. | semanticscholar.org |

Amide condensation has also been achieved between indoline derivatives and heterocyclic acids, such as pyrazine-2-carboxylic acid, using the condensing agent N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). mdpi.com

The carboxyl group of this compound and its analogs can be coupled with substituted hydrazines to form carbohydrazide (B1668358) derivatives. While direct examples for this compound are sparse in the provided literature, the methodology is well-documented for the closely related indole-2-carboxylic acid. The general procedure involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in a suitable solvent like dichloromethane. The substituted hydrazine is then added to the mixture to form the N-substituted carbohydrazide. This reaction is challenging because the basicity of amines can deprotonate the carboxylic acid, making it unreactive; coupling agents like EDCI circumvent this by creating a good leaving group. For example, 1H-indole-2-carboxylic acid has been successfully reacted with various substituted benzyl (B1604629) hydrazines using EDCI.

The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) is influenced by its distinct structural and reactive properties. semanticscholar.org The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used for the amine of this compound in SPPS.

A significant mechanistic challenge is the compound's low reactivity and high propensity for intramolecular cyclization to form diketopiperazines (DKPs). semanticscholar.org This side reaction is particularly problematic after the synthesis of a dipeptide, where deprotection of the N-terminus can lead to the formation of a stable six-membered DKP ring, truncating the peptide chain. semanticscholar.org

Studies have shown that the choice of coupling reagent is critical. semanticscholar.org Reagents like the Mukaiyama reagent, often used in solid-phase synthesis, have been employed, though they can present challenges in purification. semanticscholar.org The mechanism of amide bond formation often involves the reaction of the carboxylic acid with the coupling reagent to generate a highly reactive intermediate, such as an HOBt ester, which is then attacked by the amine of the incoming amino acid. The steric hindrance of the indoline scaffold can impede this nucleophilic attack, leading to lower yields and requiring optimized reaction conditions. semanticscholar.org These mechanistic hurdles necessitate careful strategic planning when incorporating this compound into longer peptide sequences. semanticscholar.org

Influence on Peptide Bond Conformation, Specifically Cis Amide Isomerization

(S)-Indoline-2-carboxylic acid ((2S)-Ind), when incorporated into peptide chains, exerts a significant influence on the conformation of the adjacent amide bond. wiley.comnih.gov Unlike proline, which generally favors a trans amide bond, derivatives of (S)-indoline-2-carboxylic acid show a pronounced tendency to adopt a cis amide conformation, particularly in polar solvents. nih.govacs.orgunipi.it

This distinct conformational preference has been the subject of detailed experimental and computational analysis. Studies on model compounds, such as methyl (S)-1-acetylindoline-2-carboxylate, have unequivocally demonstrated this strong inclination towards the cis isomer. nih.govunipi.it This behavior is attributed to the unique structural constraints imposed by the indoline ring, which is essentially a fusion of an aromatic ring onto the C4 and C5 positions of a proline ring. nih.govacs.org This fusion restricts the conformational freedom of the molecule, favoring the cis arrangement.

The solvent polarity plays a crucial role in modulating this equilibrium. In polar solvents like dimethyl sulfoxide (B87167) (DMSO-d6), the preference for the cis conformation is significantly enhanced. nih.govacs.org For instance, NMR analysis of the dimer Ac-(2S)-Ind-(2S)-Ind-OMe in DMSO-d6 revealed a strong preference for the cis-cis conformer for both amide bonds. nih.govacs.org This solvent-dependent isomerization highlights the importance of the molecular dipole moment in stabilizing the cis form. nih.govacs.org

The ability of (S)-indoline-2-carboxylic acid to promote cis amide bonds makes it a valuable tool for designing novel secondary structures in peptides. nih.govwiley.comunipi.it It can be used to induce specific turns and folds, such as β-turns and β-hairpins, and to create conformational switches within peptide sequences. wiley.com This property is particularly interesting for the synthesis of structures like the polyproline I helix, which is characterized by a series of cis amide bonds. wiley.com

However, the practical application of (S)-indoline-2-carboxylic acid in synthesizing long peptide chains can be challenging due to its low reactivity and a strong tendency to form diketopiperazines, a common side reaction for dipeptides containing this amino acid. wiley.comnih.gov Researchers are actively exploring various coupling reagents, solvents, and synthetic strategies to overcome these limitations and efficiently incorporate this unique amino acid into more complex peptides. wiley.com

Table 1: Solvent Effect on Amide Bond Conformation of (S)-Indoline-2-carboxylic Acid Derivatives

| Derivative | Solvent | Predominant Conformation | Reference |

| Methyl (S)-1-acetylindoline-2-carboxylate | Polar Solvents (e.g., DMSO) | cis | nih.govunipi.it |

| Ac-(2S)-Ind-(2S)-Ind-OMe | DMSO-d6 | cis-cis | nih.govacs.org |

| Ac-(2S)-Ind-(2S)-Ind-OMe | CDCl3 | Mixture of cis and trans | nih.govacs.org |

Reactions Involving the Indoline Ring System

The indoline ring system of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modification of its aromatic character.

Nitration of the indoline ring is a key reaction for introducing a nitro group, which can then be further transformed into other functional groups. The position of nitration is highly dependent on the reaction conditions and the presence of protecting groups on the indoline nitrogen.

One common strategy involves the nitration of an N-acetylated indoline-2-carboxylate ester. The acetylation of the nitrogen atom directs the incoming nitro group primarily to the 5-position of the aromatic ring. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0–5 °C) to control the reaction and minimize side products.

Alternatively, direct nitration of this compound can lead to the formation of 6-nitrothis compound. researchgate.net This transformation is also typically performed with a nitrating mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity. The resulting 6-nitro derivative can then be esterified to its corresponding methyl ester. researchgate.net

The synthesis of 5-nitroindole-2-carboxylic acid often proceeds through the nitration of methyl 1-acetylindoline-2-carboxylate, yielding the 5-nitro derivative, which is then dehydrogenated. researchgate.net In some cases, nitration of L-phenylalanine can be a starting point, leading to 2,4-dinitro-L-phenylalanine, which then undergoes intramolecular cyclization to form (S)-6-nitro-indoline-2-carboxylic acid. researchgate.netresearchgate.net

Table 2: Nitration Conditions for this compound Derivatives

| Starting Material | Reagents | Major Product | Yield | Reference |

| Methyl 1-acetylindoline-2-carboxylate | HNO₃/H₂SO₄ | Methyl 1-acetyl-5-nitroindoline-2-carboxylate | ~60-70% | |

| This compound | HNO₃/H₂SO₄ | 6-Nitrothis compound | - | researchgate.net |

| L-Phenylalanine | Urea nitrate/H₂SO₄ | 2,4-Dinitro-L-phenylalanine | 75.7% | researchgate.netresearchgate.net |

The conversion of the saturated indoline ring to the aromatic indole ring is a crucial transformation. This dehydrogenation, or oxidation, restores the aromaticity of the bicyclic system.

A widely used reagent for this purpose is manganese dioxide (MnO₂). The nitro-substituted indoline intermediates, such as methyl 1-acetyl-5-nitroindoline-2-carboxylate, can be effectively dehydrogenated to the corresponding indole derivative by refluxing with MnO₂ in a solvent like toluene. This step is essential in the synthesis of 5-nitroindole-2-carboxylic acid from its indoline precursor.

Another effective dehydrogenating agent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Methyl 6-nitroindoline-2-carboxylate can be readily dehydrogenated to methyl 6-nitroindole-2-carboxylate using DDQ. researchgate.net This reaction is typically carried out in an inert solvent.

Beyond nitration, the indoline ring can be functionalized at other positions, although this can be more challenging. The inherent reactivity of the indole nucleus often directs reactions to the C3 position. nih.govchim.it However, with appropriate strategies, functionalization at other sites, such as C6, can be achieved.

The functionalization at the C6 position of the indole ring is considered difficult due to its distance from potential directing groups. nih.gov However, metal-free catalytic approaches have been developed for the remote C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst. nih.govfrontiersin.org This method provides a direct route to C6-functionalized indole derivatives with good yields and high regioselectivity. nih.govfrontiersin.org

Functionalization at the C3 position is more common. For indole-2-carboxylates, acylation under Friedel-Crafts conditions can lead to substitution at the C3 position, although mixtures of isomers (3-, 5-, and 7-acyl derivatives) can be obtained depending on the reaction conditions. clockss.org The choice of Lewis acid catalyst and solvent plays a critical role in directing the regioselectivity of the acylation. clockss.org

For indoline-2-carboxamides, substitution at the C3 position can be used to create peptidomimetics that can help in understanding the active conformation of α-amino acids. clockss.org

This compound and its derivatives can participate in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). beilstein-journals.orgwiley.comfrontiersin.org The Ugi reaction is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form an α-acylamino carboxamide adduct. frontiersin.org

In the context of this compound, its indole counterpart, indole-2-carboxylic acid, is more commonly used in Ugi reactions. beilstein-journals.orgwiley.com The reduced nucleophilicity of the amino group in indole-2-carboxylic acid allows it to be used as the carboxylic acid component without significant competitive reactions. beilstein-journals.org The resulting Ugi adduct contains additional functional groups that can be utilized in subsequent post-condensation strategies to create complex, fused nitrogen heterocycles, such as benzodiazepinone and piperazinone cores. beilstein-journals.org

Post-Ugi transformations are a key strategy for expanding the structural diversity of the products. frontiersin.orgrsc.org For example, Ugi adducts derived from indole-2-carboxylic acid can undergo intramolecular cyclization to form pyrazino[1,2-a]indole-1,4-dione derivatives. wiley.com These strategies often involve metal-free conditions and can be highly regioselective. rsc.org The versatility of the Ugi reaction and subsequent transformations makes it a valuable method for synthesizing libraries of complex indole-based compounds for biological screening. wiley.comfrontiersin.org

Stereochemical Aspects and Racemic Resolution

This compound is a chiral molecule, and its stereochemistry is a critical aspect of its application in the synthesis of enantiomerically pure pharmaceuticals. The (S)-enantiomer is a particularly important building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. ptfarm.pl

The synthesis of enantiomerically pure (S)-indoline-2-carboxylic acid often starts with the racemic mixture, which is then resolved. researchgate.netsioc-journal.cn A common method for resolution is the use of a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric salts. The (2S)-enantiomer salt crystallizes preferentially and can be isolated by filtration. Subsequent treatment with an acid liberates the desired (S)-indoline-2-carboxylic acid.

Enzymatic methods also provide an environmentally friendly route to the enantiomerically pure acid. researchgate.netsioc-journal.cn For instance, the enzyme Chirazyme L-2 (an immobilized form of Candida antarctica lipase) can catalyze the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net This reaction efficiently produces the (S)-carboxylic acid with very high enantiomeric excess (>99.9% ee), leaving the (R)-ester unreacted. researchgate.net

The stereochemical purity of this compound and its derivatives is often monitored using High-Performance Liquid Chromatography (HPLC), sometimes on a chiral column. ptfarm.pl This analytical technique is crucial for ensuring the quality of the final product, especially in pharmaceutical applications. ptfarm.pl

Table 3: Methods for Racemic Resolution of this compound

| Method | Description | Advantages | Disadvantages | Reference |

| Chiral Amine Resolution | Formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. | Robust, scalable, high enantiomeric excess (>99.5%). | Multi-step process. | |

| Enzymatic Hydrolysis | Enantioselective hydrolysis of a racemic ester derivative using a lipase (B570770). | Eco-friendly, high enantiomeric excess (>99.9%). | Enzyme cost, potentially lower yield. | researchgate.net |

Methods for Resolution of Racemic Mixtures (Chemical Reagents, Enzymes)

The separation of racemic this compound into its constituent enantiomers is a critical process for obtaining the biologically active (S)-isomer. This is achieved through classical chemical resolution using chiral resolving agents or through enzymatic resolution, which offers high selectivity under mild conditions. sioc-journal.cn

Chemical Resolution via Diastereomeric Salt Formation

A prevalent industrial method for resolving racemic this compound involves the formation of diastereomeric salts using a chiral amine. mdpi.com The process typically uses (R)-α-methylbenzylamine as the resolving agent. google.com When this chiral amine is added to a solution of racemic this compound, typically in a solvent like ethanol, it forms two diastereomeric salts. google.com Due to their different physical properties, one salt, the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid, can be selectively crystallized and isolated from the solution. google.com

Table 1: Chemical Resolution of Racemic this compound

| Resolving Agent | Key Steps | Solvent(s) | Typical Yield | Enantiomeric Purity | Citations |

| (R)-α-methylbenzylamine | 1. Diastereomeric salt formation2. Fractional crystallization3. Acidification | Ethanol, Isopropanol, Water | 52.8% (with recycling) | >99.5% | , google.com |

| Camphorsulfonic acid | Resolution via diastereomeric salt formation | Not specified | Not specified | Not specified | mdpi.com |

Enzymatic Resolution

Enzymatic resolution offers a highly specific alternative for obtaining enantiopure this compound. These methods typically involve the enantioselective hydrolysis of a racemic ester derivative of this compound. sioc-journal.cngoogle.com

One approach starts with the esterification of racemic this compound to its methyl ester. google.comgoogle.com This racemic ester is then exposed to a hydrolytic enzyme in a buffer solution. The enzyme selectively catalyzes the hydrolysis of one enantiomer, while leaving the other untouched. google.comgoogle.com For instance, enzymes such as Savinase, Alcalase, and Protease 7 can selectively hydrolyze the (R)-indoline-2-carboxylic acid methyl ester, leaving the desired (S)-indoline-2-carboxylic acid methyl ester with high optical purity (at least 99% e.e.). google.com The unreacted (S)-ester can then be separated and hydrolyzed to yield (S)-indoline-2-carboxylic acid.

Another strategy employs whole microbial cells as biocatalysts. For example, a strain of Bacillus aryabhattai has been shown to selectively hydrolyze (S)-ethyl indoline-2-carboxylate from a racemic mixture, producing (S)-indoline-2-carboxylic acid directly. mdpi.comresearchgate.net Under optimized conditions, this method achieved a 33% yield and an enantiomeric excess (e.e.) of 96% for the product. researchgate.net

Furthermore, immobilized lipases are effective for this transformation. Chirazyme L-2, an immobilized form of Candida antarctica lipase, efficiently catalyzes the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. This reaction can yield the (S)-carboxylic acid with an enantiomeric excess greater than 99.9% and the unreacted (R)-ester with 99.6% e.e. researchgate.net

Table 2: Enzymatic Resolution Methods for this compound Derivatives

| Enzyme/Biocatalyst | Substrate | Selectivity | Product | Yield | Enantiomeric Excess (e.e.) | Citations |

| Savinase, Alcalase, Protease 7, etc. | Racemic this compound methyl ester | Hydrolyzes (R)-ester | (S)-indoline-2-carboxylic acid methyl ester | Not specified | >99% | google.com, google.com |

| Bacillus aryabhattai (whole cells) | (R, S)-ethyl indoline-2-carboxylate | Hydrolyzes (S)-ester | (S)-indoline-2-carboxylic acid | 33% | 96% | mdpi.com, researchgate.net |

| Candida antarctica lipase (Chirazyme L-2) | N-Boc-indoline-2-carboxylic acid methyl ester | Hydrolyzes (S)-ester | (S)-N-Boc-indoline-2-carboxylic acid | ~50% | >99.9% | researchgate.net |

Enantioselective Preparation of (S)-Indoline-2-carboxylic Acid

Beyond the resolution of racemic mixtures, several methods have been developed for the direct asymmetric synthesis of (S)-indoline-2-carboxylic acid. These enantioselective strategies build the chiral center into the molecule from the start, often using chiral starting materials or catalysts.

Chiral Pool Synthesis

Combined Biocatalysis and Homogeneous Catalysis

An innovative and environmentally conscious route combines biocatalysis with metal-catalyzed homogeneous catalysis. rug.nl This process begins with a cinnamic acid derivative, such as 3-(2-chlorophenyl)acrylic acid. rug.nl This substrate is subjected to amination using a phenylalanine aminolysis enzyme, which produces optically pure (S)-2-chlorophenylalanine. google.comrug.nl The subsequent and final step is an intramolecular ring-closure reaction. This cyclization is catalyzed by a copper salt (e.g., CuCl) in water, which is a more economical and environmentally friendly alternative to palladium catalysts. rug.nl This sequence provides (S)-indoline-2-carboxylic acid in high yield (76.6%) and excellent enantiopurity (>99% e.e.). rug.nl

Asymmetric Cyclization Reactions

Asymmetric synthesis can also be achieved through catalytic cyclization reactions. One reported method involves a free-radical cyclization of a glycine tert-butyl ester derivative with bromobenzyl bromide. mdpi.com This reaction is catalyzed by a cinchona base derivative, which controls the stereochemistry of the ring formation to produce the (S)-enantiomer, which is then hydrolyzed to the final product. mdpi.com

Table 3: Enantioselective Synthesis Methods for (S)-Indoline-2-carboxylic Acid

| Method | Key Starting Materials | Key Reagents/Catalysts | Final Yield | Final Enantiomeric Excess (e.e.) | Citations |

| Chiral Pool Synthesis | L-phenylalanine | 1. Urea nitrate/H₂SO₄ (Nitration)2. Intramolecular nitro amination | 42% | >99.5% | researchgate.net, researchgate.net |

| Biocatalysis and Homogeneous Catalysis | 3-(2-Chlorophenyl)acrylic acid | 1. Phenylalanine aminolysis enzyme2. CuCl (Ring closure) | 76.6% | >99% | rug.nl |

| Asymmetric Free-Radical Cyclization | Glycine tert-butyl ester derivative, Bromobenzyl bromide | Cinchona base derivative | Not specified | Not specified | mdpi.com |

Design and Synthesis of this compound Derivatives

The strategic design and synthesis of derivatives are fundamental to exploring the chemical space around the this compound core and understanding the structural requirements for biological activity.

N-(Substituted)phenylamide Derivatives

A notable class of derivatives is the N-(substituted)phenylamide series of this compound. These compounds have been synthesized and investigated for their potential as NF-κB inhibitors and for their cytotoxic effects on various cancer cell lines. researchgate.netnih.gov The synthesis of these derivatives often involves the modification of a chroman scaffold to an indoline moiety. researchgate.netnih.gov In one approach, a series of this compound N-(substituted)phenylamide derivatives were synthesized to explore their inhibitory activities. researchgate.netnih.gov

The structure-activity relationship studies revealed that the nature and position of substituents on the N-phenyl ring play a crucial role in the observed activity. For instance, the presence of two electron-withdrawing groups, particularly at the 3' and 5'-positions of the N-phenyl ring, was found to enhance both anticancer and NF-κB inhibitory activities. researchgate.net

Table 1: N-(Substituted)phenylamide Derivatives and their Biological Activity

| Compound | Substituent on N-phenyl ring | Biological Activity |

| Derivative 1 | 3',5'-bis(trifluoromethyl) | Increased anticancer and NF-κB inhibitory activity researchgate.net |

| Derivative 2 | 4-Cl | Potent NF-κB inhibitor researchgate.net |

Ester and Amide Derivatives

The synthesis of new ester and amide derivatives of indole-2-carboxylic acid has been accomplished through a one-pot synthetic procedure. fabad.org.tr This method involves the treatment of indole-2-carboxylic acid with the appropriate phenol (B47542) or amine derivatives in the presence of a carboxyl group activator like EDCI and DMAP, affording the desired products in moderate to good yields. fabad.org.tr These derivatives have been evaluated for their in vitro antioxidant and antimicrobial properties. fabad.org.tr

The SAR studies indicated that both ester and amide derivatives exhibit significant antioxidant power, with some compounds showing excellent metal chelating activity. fabad.org.tr Specifically, compounds 5 and 6 from the study demonstrated strong scavenging effects against DPPH radicals and excellent reducing power. fabad.org.tr In terms of antimicrobial activity, some derivatives showed notable antifungal activity against Candida albicans. fabad.org.tr

Table 2: Antioxidant and Antimicrobial Activity of Ester and Amide Derivatives

| Compound | Derivative Type | Key Findings |

| Compound 2 | Amide | Most active against Enterococcus faecalis and significant activity against C. albicans fabad.org.tr |

| Compounds 5 & 6 | Amide | Excellent DPPH radical scavenging and reducing power fabad.org.tr |

| All tested compounds (1-6) | Ester and Amide | More powerful Fe2+ chelating activity than EDTA fabad.org.tr |

Substituted Indoline-2-carboxamide Derivatives

A range of substituted indoline-2-carboxamide derivatives have been designed and synthesized, showing promise in various therapeutic areas. For instance, N-substituted 1H-indole-2-carboxamides have been developed as potential anticancer agents. nih.govtandfonline.com The synthesis of these compounds typically involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with the desired amine to yield the corresponding carboxamide. tandfonline.comtandfonline.com

SAR studies on these derivatives as CB1 receptor allosteric modulators have revealed several key insights. The potency of these compounds is enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position. nih.gov An ethylene (B1197577) linker between the amide bond and the phenyl ring was also identified as an important feature for activity. nih.gov In another study focusing on antitubercular and anticancer activity, it was found that halogenated derivatives were generally more active than their non-halogenated counterparts. tandfonline.com Specifically, dichlorination at both the ortho- and para-positions of the benzamide (B126) residue was found to maximize the inhibitory effect on superoxide (B77818) anions. tandfonline.com

Table 3: SAR of Substituted Indoline-2-carboxamide Derivatives

| Target | Key SAR Findings | Reference |

| CB1 Receptor Allosteric Modulators | - 4-diethylamino on phenyl ring enhances potency. - Chloro or fluoro at C5 of indole is favorable. - Short alkyl groups at C3 are preferred. - Ethylene linker is important. | nih.gov |

| Antioxidant/Anticancer | - Halogenated derivatives are generally more active. - Dichlorination at ortho- and para-positions of the benzamide residue maximizes superoxide anion inhibition. | tandfonline.comtandfonline.com |

Indole-2-carboxylic Acid Benzylidene-hydrazides

Indole-2-carboxylic acid benzylidene-hydrazides have emerged as a new class of potent inducers of apoptosis. nih.govresearchgate.net These compounds were identified through a cell-based high-throughput screening assay. The synthesis of these derivatives generally involves the condensation of an indole-2-carbohydrazide with a substituted benzaldehyde. nih.govkoreascience.kr

The initial screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis. nih.govresearchgate.net Subsequent SAR studies involved modifications of the substituents on both the indole and benzene (B151609) rings. nih.govresearchgate.net A significant finding was the importance of substitution at the 3-position of the indole ring for apoptotic activity. nih.govresearchgate.net A 20-fold increase in apoptotic activity was achieved by moving from the initial hit to derivatives like 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide. nih.govresearchgate.net These compounds were also found to inhibit tubulin polymerization, which is believed to be their primary mechanism of action. nih.gov

Table 4: Apoptotic Activity of Indole-2-carboxylic Acid Benzylidene-hydrazide Derivatives

| Compound | Substitutions | EC50 (Caspase Activation Assay in T47D cells) |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | 5-Cl, 3-Me on indole; 4-NO2 on benzylidene | ~2 µM (estimated from 20-fold improvement) |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | 5-Me, 3-Ph on indole; 4-Me on benzylidene | 0.1 µM nih.govresearchgate.net |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | 5-Cl, 3-Ph on indole; 4-NO2 on benzylidene | 0.1 µM nih.govresearchgate.net |

Tricyclic Indole-2-carboxylic Acids

The synthesis of tricyclic indole-2-carboxylic acid derivatives has led to the discovery of highly potent and selective antagonists for the glycine binding site of the NMDA receptor. acs.org The synthetic strategy for these compounds involves the condensation of a tricyclic indole monocarboxylic acid intermediate with various anilines, followed by deprotection steps. acs.org More recently, 3,4-fused tricyclic indole-2-carboxamides have been synthesized and evaluated for their antitumor properties. chemistryviews.org This synthesis started from commercially available methyl indole-4-carboxylate, which was converted through several steps, including the formation of a tricyclic amine in situ, introduction of a carboxylic acid group at the C-2 position, and finally amide coupling. chemistryviews.org

SAR studies on the NMDA receptor antagonists revealed that derivatives with certain zwitterionic anilides showed high affinity for the glycine binding site. acs.org In the case of the antitumor tricyclic indole-2-carboxamides, some of the synthesized compounds were found to be non-selective cannabinoid receptor antagonists, and one derivative exhibited moderate antitumor activity against a pediatric glioma cell line. chemistryviews.org This research suggests that the antitumor effects of these compounds may not necessarily be related to the activation of cannabinoid receptors. chemistryviews.org

Table 5: Biological Activity of Tricyclic Indole-2-carboxylic Acid Derivatives

| Derivative Class | Biological Target | Key SAR Findings/Observations |

| Tricyclic Indole-2-carboxylic Acids | NMDA-glycine receptor | Derivatives with specific zwitterionic anilides exhibit high affinity. acs.org |

| 3,4-fused Tricyclic Indole-2-carboxamides | Antitumor (glioma) | One derivative showed moderate antitumor activity. Some compounds are non-selective cannabinoid receptor antagonists. chemistryviews.org |

Derivatives with Diverse Substituents at Indole Core Positions (C2, C3, C6)

The systematic introduction of substituents at various positions of the indole core, particularly at C2, C3, and C6, has been a fruitful strategy for developing novel therapeutic agents. For instance, a series of indole-2-carboxylic acid derivatives were designed and synthesized as HIV-1 integrase inhibitors through optimizations at these positions. mdpi.com The synthesis often starts with a pre-functionalized indole core, such as 6-bromoindole-2-carboxylic acid, to facilitate the introduction of diverse groups via reactions like the Buchwald-Hartwig coupling. rsc.org

The SAR studies revealed that introducing a C6-halogenated benzene and a long branch at the C3 position of the indole core significantly increased the inhibitory activity against HIV-1 integrase. mdpi.com The introduction of long-chain substituents at the C3 position, such as p-trifluorophenyl or o-fluorophenyl, markedly improved the activity. mdpi.com Furthermore, the addition of halogenated anilines at the C6 position also enhanced the inhibitory effect, likely due to the formation of π-π stacking interactions with viral DNA. mdpi.com

Table 6: SAR of C2, C3, and C6 Substituted Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Position of Substitution | Type of Substituent | Effect on Activity |

| C3 | Long-chain p-trifluorophenyl or o-fluorophenyl | Significantly improved inhibitory activity mdpi.com |

| C6 | Halogenated anilines | Markedly improved inhibitory effect mdpi.com |

| C2 | Carboxylic acid | Essential for chelating with Mg2+ ions in the integrase active site mdpi.com |

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound has been significantly expanded through the synthesis and evaluation of a diverse range of its derivatives. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their biological activities, including NF-κB inhibition, anticancer effects, and HIV-1 integrase inhibition. These studies systematically explore how modifications to the indoline core, as well as the nature and position of various substituents, influence the pharmacological profiles of these compounds.

Elucidation of Structural Determinants for Biological Activity

Systematic SAR studies have provided valuable insights into the structural requirements for the biological activities of this compound derivatives.

For NF-κB inhibition , a series of this compound N-(substituted)phenylamide derivatives were synthesized and evaluated. It was found that the presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, enhanced both NF-κB inhibitory and anticancer activities. researchgate.net For instance, the introduction of trifluoromethyl groups at these positions led to potent compounds. researchgate.net In a related series of chroman-2-carboxylic acid N-(substituted)phenylamides, which share structural similarities, compounds with -CH3, -CF3, or -Cl substituents were found to be potent NF-κB inhibitors, while those with -OH or -OCH3 groups were inactive. researchgate.netresearchgate.net

In the context of anticancer activity , several studies have highlighted the importance of substituents on both the indoline ring and the N-phenylamide moiety. Research on indole-2-carboxylic acid benzylidene-hydrazides revealed that substitution at the 3-position of the indole ring is crucial for apoptotic activity. researchgate.net Specifically, compounds with a 5-methyl or 5-chloro substitution on the indole ring, combined with a 4-methylbenzylidene or 4-nitrobenzylidene group, respectively, showed a significant increase in apoptotic activity in breast cancer cells. researchgate.net Furthermore, studies on 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein in liver cancer identified a derivative, C11, with optimized structure that showed potent inhibitory activity against several liver cancer cell lines. nih.gov The SAR for aryl sulphonamide-based indole derivatives indicated that a 4-methylbenzylidene group enhanced activity against VEGFR-2 kinase, whereas a p-chlorophenacyl moiety at the sulfur atom reduced it. semanticscholar.org

For HIV-1 integrase inhibition , the indole-2-carboxylic acid scaffold has been identified as a promising starting point. rsc.orgmdpi.comnih.gov The core structure, with its indole nucleus and C2 carboxyl group, can chelate the two Mg²⁺ ions within the active site of the integrase. mdpi.comnih.gov Structural optimizations revealed that introducing a halogenated benzene ring at the C6 position of the indole core and a long branch at the C3 position markedly increased the inhibitory effect. mdpi.com The C6 halogenated benzene ring is thought to enhance binding to the viral DNA through π–π stacking interactions. rsc.orgresearchgate.net

Table 1: SAR of this compound Derivatives in NF-κB Inhibition and Anticancer Activity

| Compound Series | Target | Key Structural Features for Activity | Inactive/Less Active Features |

|---|---|---|---|

| This compound N-(substituted)phenylamides | NF-κB Inhibition & Anticancer | Two electron-withdrawing groups at 3',5'-positions of N-phenyl ring (e.g., -CF3) | - |

| Chroman-2-carboxylic acid N-(substituted)phenylamides | NF-κB Inhibition | -CH3, -CF3, or -Cl substituents on the N-phenyl ring | -OH or -OCH3 substituents |

| Indole-2-carboxylic acid benzylidene-hydrazides | Anticancer (Apoptosis Induction) | Substitution at the 3-position of the indole ring. 5-methyl or 5-chloro on indole with 4-methylbenzylidene or 4-nitrobenzylidene | - |

| Aryl sulphonamide-based indole derivatives | Anticancer (VEGFR-2 Inhibition) | 4-methylbenzylidene group | p-chlorophenacyl moiety at S-atom |

Table 2: SAR of Indole-2-carboxylic Acid Derivatives in HIV-1 Integrase Inhibition

| Compound Series | Target | Key Structural Features for Activity | Mechanism of Action |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Indole core with C2 carboxyl group. Halogenated benzene ring at C6. Long branch at C3. | Chelation of two Mg²⁺ ions in the active site. π–π stacking with viral DNA. |

Influence of Protecting Groups (Boc, Fmoc) on Bioactivity and Synthetic Utility

Protecting groups are essential tools in the synthesis of complex molecules like this compound derivatives, preventing unwanted side reactions. The most commonly used protecting groups for the α-amino group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

The Boc group is stable to most nucleophiles and bases, making it suitable for use in orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org It is typically cleaved under anhydrous acidic conditions. organic-chemistry.org In the synthesis of this compound derivatives, Boc protection of the indole nitrogen has been shown to be crucial. For instance, in the synthesis of NF-κB inhibitors, intermediates protected with a Boc group exhibited outstanding results, prompting further investigation into various substituents to replace the Boc group for SAR studies. researchgate.netresearchgate.netnih.gov The use of Boc-protected this compound is a key step in the development of novel drug candidates. chemimpex.com However, the sterically hindered nature of the Boc group can sometimes influence reactivity. wiley.com